3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
CAS No.: 62717-63-9
Cat. No.: VC0543308
Molecular Formula: C17H20BrNO2
Molecular Weight: 350.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62717-63-9 |
|---|---|
| Molecular Formula | C17H20BrNO2 |
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide |
| Standard InChI | InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H |
| Standard InChI Key | KWTPHNVUAVFKGB-UHFFFAOYSA-N |
| SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide, reflects its benzazepine backbone with a methyl group at position 3, a phenyl group at position 5, and hydroxyl groups at positions 7 and 8. Its molecular formula is , with a molecular weight of 350.25 g/mol for the free base and 426.3 g/mol for the hydrobromide salt .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 62717-63-9 | |
| Molecular Formula | ||
| Molecular Weight | 350.25 (base), 426.3 (salt) | |
| Solubility | 40 mg/mL in DMSO | |
| Storage Conditions | -20°C under nitrogen |
Structural and Stereochemical Considerations
The benzazepine core consists of a seven-membered azepine ring fused to a benzene ring. The hydrobromide salt enhances stability and aqueous solubility compared to the free base . Stereochemistry plays a critical role in its pharmacological activity, as evidenced by the presence of enantiomers in related compounds . The 3-methyl and 5-phenyl substituents likely influence receptor binding affinity, while the 7,8-diol groups contribute to hydrogen-bonding interactions .
Synthesis and Analytical Characterization
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound is typically synthesized through multi-step organic reactions involving:
-
Ring formation: Cyclization of appropriately substituted precursors to construct the benzazepine core.
-
Functionalization: Introduction of methyl, phenyl, and hydroxyl groups via alkylation, Friedel-Crafts acylation, or hydroxylation.
-
Salt formation: Treatment with hydrobromic acid to yield the hydrobromide salt .
Analytical Data
-
Spectroscopy: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. The InChI key
ACVFFLLCEGYOOX-UHFFFAOYSA-Nprovides a standardized identifier for database searches . -
Chromatography: High-performance liquid chromatography (HPLC) ensures purity, with commercial suppliers offering ≥95% purity grades .
Pharmacological Profile
Dopamine Receptor Interactions
As a partial agonist at dopamine D1 receptors, the compound exhibits submaximal efficacy compared to full agonists like SKF-81297. This partial activity suggests potential utility in modulating dopamine signaling without inducing overstimulation .
Table 2: Pharmacodynamic Properties
| Parameter | Value/Description | Source |
|---|---|---|
| Target | Dopamine D1 receptor | |
| Activity | Partial agonist | |
| Secondary Effect | Cocaine antagonist | |
| Therapeutic Potential | Neuropharmacology, addiction |
Preclinical Studies
In rodent models, the compound attenuates cocaine-induced locomotor activity, supporting its role as a cocaine antagonist . Its ability to cross the blood-brain barrier is inferred from central nervous system (CNS) activity, though pharmacokinetic data (e.g., half-life, bioavailability) remain unpublished.
Applications and Research Use
Neuropharmacological Research
The compound’s dual action as a D1 partial agonist and cocaine antagonist positions it as a tool for studying:
-
Dopamine signaling pathways in reward and addiction.
-
Allosteric modulation of G protein-coupled receptors (GPCRs).
-
Structure-activity relationships (SAR) in benzazepine derivatives .
| Supplier | Catalog Number | Purity | Price (€) | Quantity |
|---|---|---|---|---|
| CymitQuimica | TR-S550073 | ≥95% | 3,864 | 100 mg |
| GlpBio | GC75067 | ≥98% | 522–2,375 | 2–10 mg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume